molecular formula C12H17NO B8431106 1-[6-tert-Butylpyridin-3-yl]propan-1-one

1-[6-tert-Butylpyridin-3-yl]propan-1-one

Cat. No.: B8431106
M. Wt: 191.27 g/mol
InChI Key: JKKIPTYTTTYWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-tert-Butylpyridin-3-yl]propan-1-one is a ketone derivative featuring a pyridinyl ring substituted with a tert-butyl group at the 6-position and a propan-1-one moiety at the 3-position. The tert-butyl group may enhance lipophilicity and metabolic stability, while the pyridinyl ring could contribute to electronic or coordination properties. Further research is required to confirm its specific uses and properties.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(6-tert-butylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C12H17NO/c1-5-10(14)9-6-7-11(13-8-9)12(2,3)4/h6-8H,5H2,1-4H3

InChI Key

JKKIPTYTTTYWGL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structures :

  • No. 2158: 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one
  • No. 2159: 1-(2-hydroxy-4-isobutoxyphenyl)-3-(pyridin-2-yl)propan-1-one
  • No. 2160: 1-(2-hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one

Phthalazinone-Pyrimidinyl Propan-1-one Derivatives (Compound 6d)

Structure: (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one . Key Differences:

  • The extended conjugation and heterocyclic complexity of 6d suggest pharmaceutical applications (e.g., kinase inhibition), whereas the simpler structure of the target compound may prioritize industrial or material science uses.
  • The tert-butyl group in the target compound could simplify synthesis compared to the multi-step process for 6d.

Data Tables

Compound Substituents Formula Applications Key Properties/Safety
1-[6-tert-Butylpyridin-3-yl]propan-1-one Pyridinyl-tert-butyl, propan-1-one C₁₂H₁₇NO* Unknown (inferred: pharmaceuticals, agrochemicals) High lipophilicity (tert-butyl), potential stability
Nerone Cyclohexenyl-isopropyl C₁₃H₂₂O Fragrances Volatile, diffusive
WHO No. 2158 2-Hydroxyphenyl, pyridin-4-yl C₁₄H₁₂N₂O₂ Flavoring agent Negative mutagenicity, genotoxicity concerns
Compound 6d Phthalazinone, pyrimidinyl-methoxy C₂₇H₂₈N₄O₃ Pharmaceutical lead Complex synthesis, high molecular weight

Research Findings and Implications

  • Safety Considerations: Unlike WHO compounds 2158–2160, the absence of phenolic groups in the target compound may reduce genotoxicity risks, though empirical data are needed .
  • Synthetic Accessibility: The target compound’s simpler structure could enable cost-effective synthesis compared to phthalazinone derivatives like 6d .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.